Methylthioacetaldoxime

Übersicht

Beschreibung

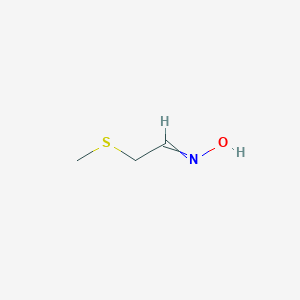

Methylthioacetaldoxime (CAS: 10533-67-2) is a sulfur-containing oxime compound with the molecular formula C₃H₇NOS and a molecular weight of 105.16 g/mol. It is a white crystalline powder with a density of 1.1±0.1 g/cm³ and a boiling point of 209.2±23.0 °C at standard pressure . This compound is primarily utilized as a key intermediate in synthesizing carbamate insecticides, such as methomyl, thiodicarb, and aldicarb . Its role in agrochemical production stems from its ability to introduce the methylthio group into target molecules, which is critical for pesticidal activity.

This compound is industrially produced in batches of 25 kg (packaged in cardboard drums) and requires storage under cool, dark conditions to maintain stability . Its synthesis typically involves the reaction of methylthioacetaldehyde with hydroxylamine, though advanced methods like ynamide-mediated pathways have been explored for related thioamide compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methylthioacetaldoxime can be synthesized through various methods. One common method involves the reaction of thioacetaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs in an aqueous medium at room temperature, yielding the oxime as a product .

Industrial Production Methods: Industrial production of (methylthio)acetaldehyde oxime often involves the use of thioacetaldehyde oxime method, acetonitrile method, methyl ethyl ketone method, nitroethane method, and acetaldehyde method. These methods are designed to maximize yield and minimize by-products and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: Methylthioacetaldoxime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert the oxime group to an amine.

Substitution: The oxime group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols

Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Methylthioacetaldoxime serves as a crucial intermediate in the synthesis of various organic compounds. Its production typically involves the reaction of chloroacetaldoxime with sodium methyl mercaptide. This process is essential in creating methomyl, which is utilized extensively in agricultural pest control.

Table 1: Synthesis Pathway of Methomyl from this compound

| Step | Reactants | Products | Conditions |

|---|---|---|---|

| 1 | Chloroacetaldoxime + Sodium Methyl Mercaptide | This compound | Room Temperature |

| 2 | This compound + MIC (Methyl Isocyanate) | Methomyl | Controlled Environment |

Biological Applications

Research into the biological implications of this compound has revealed its potential effects on various biological systems. It is particularly studied for its role in pest control, as it exhibits insecticidal properties that can effectively target a range of agricultural pests.

Case Study: Insecticidal Activity

A study demonstrated that this compound exhibited significant insecticidal activity against common agricultural pests such as aphids and caterpillars. The compound disrupts normal physiological functions in these pests, leading to mortality.

Medical Research

Ongoing research is exploring the therapeutic applications of this compound, particularly in enzyme inhibition. Its ability to interact with specific enzymes makes it a candidate for further investigation in pharmacological studies.

Potential Therapeutic Mechanisms:

- Enzyme Inhibition: Research suggests that this compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to new therapeutic strategies against diseases influenced by these pathways.

Industrial Applications

In addition to its role in agriculture, this compound is utilized in the production of various agrochemicals and pesticides. Its effectiveness in controlling pest populations makes it valuable for enhancing crop yields and ensuring food security.

Table 2: Industrial Uses of this compound

| Application | Description |

|---|---|

| Pesticide Production | Used as an intermediate for synthesizing methomyl |

| Agrochemical Formulations | Integral component in formulations targeting pests |

Wirkmechanismus

The mechanism of action of (methylthio)acetaldehyde oxime involves the inhibition of acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system in insects. This inhibition leads to the accumulation of acetylcholine, causing paralysis and death in pests. The compound’s molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to neurotransmission .

Vergleich Mit ähnlichen Verbindungen

To contextualize Methylthioacetaldoxime’s properties and applications, we compare it with structurally or functionally analogous compounds, including Thiophene-3-amidoxime , 4’-Methylbiphenyl-2-amidoxime , and 2-phenyl-5-γ-tolyloxazole .

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Application |

|---|---|---|---|---|

| This compound | C₃H₇NOS | 105.16 | Thioether, Oxime | Agrochemical intermediates |

| Thiophene-3-amidoxime | C₅H₆N₂OS | 142.18 | Amidoxime, Thiophene ring | Pharmaceutical intermediates |

| 4’-Methylbiphenyl-2-amidoxime | C₁₄H₁₄N₂O | 226.28 | Amidoxime, Biphenyl | Material science research |

| 2-phenyl-5-γ-tolyloxazole | C₁₆H₁₃NO | 235.29 | Oxazole, Aryl groups | Organic synthesis building block |

Key Comparisons

Functional Group Reactivity

- This compound’s thioether-oxime structure enables nucleophilic substitution reactions, critical for forming carbamate insecticides. In contrast, Thiophene-3-amidoxime ’s thiophene and amidoxime groups make it suitable for metal chelation in drug design .

- 2-phenyl-5-γ-tolyloxazole lacks sulfur but features an oxazole ring, which stabilizes aromatic systems and facilitates photophysical applications .

Synthetic Utility

- This compound is a precursor for methomyl , a broad-spectrum insecticide. Its synthesis is optimized for high yield (≥99% purity) and scalability .

- 4’-Methylbiphenyl-2-amidoxime is used in advanced materials but requires multistep synthesis (e.g., Suzuki coupling), making it less cost-effective for industrial use .

Thermal and Physical Properties this compound has a moderate boiling point (~209°C), comparable to Thiophene-3-amidoxime (estimated ~250°C based on molecular weight). However, its lower molecular weight enhances volatility during purification .

Toxicity and Handling

- This compound requires careful handling due to its role in producing neurotoxic carbamates. In contrast, Thiophene-3-amidoxime is studied for biomedical applications, implying stricter purity standards .

Research Findings

- Ynamide-Mediated Synthesis: Wang et al.

Biologische Aktivität

Methylthioacetaldoxime, also known as methomyl oxime, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of agriculture and pharmacology. This article explores its biological activity, including its synthesis, insecticidal properties, and potential health impacts.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of methyl isocyanate and methylthioacetaldehyde. This compound serves as a precursor for the production of methomyl, a widely used insecticide. The synthesis pathway involves several steps:

- Preparation of Methyl Isocyanate : This is generated in situ from methyl carbamate.

- Formation of this compound : The reaction with methylthioacetaldehyde leads to the formation of the oxime derivative.

This compound is characterized by its ability to inhibit acetylcholinesterase (AChE), an enzyme critical for nerve function in insects and mammals.

Insecticidal Properties

This compound exhibits significant insecticidal activity, primarily through its action as an AChE inhibitor. This inhibition disrupts neurotransmission in insects, leading to paralysis and death. Research has demonstrated that derivatives of this compound show varying levels of insecticidal effectiveness:

- Insecticidal Activity : Several derivatives have been tested for their ability to kill target insects such as Anopheles gambiae, the malaria mosquito. Some derivatives have shown higher activity than traditional methylcarbamate compounds on a mole basis .

| Compound Derivative | Insecticidal Activity | Toxicity to Mice |

|---|---|---|

| This compound | High | Moderate |

| Methomyl | Very High | Low |

| Other derivatives | Variable | Variable |

Anticholinesterase Activity

The primary mechanism of action for this compound is its ability to inhibit AChE, which is crucial for terminating synaptic transmission in both insects and mammals. The inhibition leads to an accumulation of acetylcholine at synapses, resulting in overstimulation of the nervous system.

- Selectivity : Some studies indicate that certain derivatives exhibit selectivity towards insect AChE over human AChE, which may reduce potential toxicity in non-target species .

Health Implications

While this compound is effective as an insecticide, it poses health risks due to its toxicity:

- Cholinesterase Inhibition : Exposure can lead to symptoms associated with cholinergic toxicity, including muscle twitching, respiratory distress, and potentially fatal outcomes if not treated promptly .

- Environmental Concerns : The use of this compound in agricultural settings raises concerns about its impact on non-target organisms and ecosystems.

Case Studies

- Field Trials on Mosquito Control : Field studies evaluating the efficacy of this compound against Anopheles gambiae demonstrated a significant reduction in mosquito populations when applied at recommended dosages.

- Toxicological Assessments : Various studies have assessed the acute toxicity of this compound in mammalian models, indicating a need for careful handling and application practices to mitigate risks.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing methylthioacetaldoxime, and how can reproducibility be ensured?

- This compound synthesis typically involves nucleophilic substitution or condensation reactions. For reproducibility, follow IUPAC guidelines for compound naming and characterization (e.g., NMR, IR, mass spectrometry). Detailed experimental protocols, including reagent purity, solvent systems, and reaction conditions (temperature, pH), should align with established literature. For known compounds, cite prior synthesis methods; for novel derivatives, provide full spectroscopic data and purity metrics (e.g., HPLC) .

Q. How should researchers present this compound data in publications to ensure clarity?

- Use tables for comparative data (e.g., yield, melting points) and figures for structural elucidation (e.g., reaction mechanisms, spectral peaks). Avoid redundancy between text and visuals. Raw data (e.g., NMR spectra) should be included in supplementary materials, with clear referencing in the main text. Follow journal-specific formatting for units (SI) and significant figures .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Prioritize fume hood use for volatile intermediates, wear PPE (gloves, lab coats), and adhere to waste disposal guidelines for sulfur-containing compounds. Document risk assessments and emergency procedures (e.g., spill management) in the "Materials and Methods" section .

Advanced Research Questions

Q. How can contradictions in this compound’s reactivity data across studies be systematically resolved?

- Conduct a systematic review using PRISMA guidelines to identify biases or methodological inconsistencies . Apply meta-analytical frameworks (e.g., Cochrane’s statistical tools) to assess heterogeneity in reaction conditions or analytical techniques. Validate findings through controlled replication studies with standardized protocols .

Q. What advanced spectroscopic techniques are optimal for studying this compound’s reaction intermediates?

- Use cryogenic trapping coupled with time-resolved FTIR or Raman spectroscopy to isolate transient species. For real-time monitoring, employ in-situ NMR or mass spectrometry. Ensure calibration with reference compounds and validate assignments using computational methods (e.g., DFT) .

Q. How can researchers design experiments to elucidate this compound’s mechanism in catalytic systems?

- Implement kinetic isotope effects (KIE) or isotopic labeling (e.g., deuterated solvents) to track reaction pathways. Use control experiments (e.g., radical scavengers) to rule out competing mechanisms. Statistical tools like Eyring plots can quantify activation parameters .

Q. What statistical approaches are appropriate for analyzing this compound’s bioactivity data?

- Apply dose-response models (e.g., Hill equation) for IC₅₀/EC₅₀ calculations. Use ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to compare treatment groups. Address outliers with Grubbs’ test and report confidence intervals for reproducibility .

Q. How can interdisciplinary approaches enhance this compound research?

- Integrate computational chemistry (e.g., molecular docking, QSAR models) to predict biological targets or optimize synthetic routes. Validate predictions with in vitro assays and cross-reference with cheminformatics databases (e.g., PubChem). Collaborate with toxicology labs to assess environmental impacts .

Q. What strategies mitigate challenges in isolating this compound derivatives during purification?

- Optimize chromatographic conditions (e.g., gradient elution in HPLC) or employ recrystallization with mixed solvents. For air-sensitive compounds, use Schlenk techniques. Document purification yields and purity thresholds (e.g., ≥95%) in supplementary materials .

Q. How should researchers address ethical considerations in this compound studies involving biological assays?

- Obtain institutional approval for cell-based or animal studies. Adhere to ARRIVE guidelines for experimental design transparency. Disclose conflicts of interest and funding sources in the "Acknowledgments" section .

Q. Methodological Guidance Tables

Eigenschaften

CAS-Nummer |

10533-67-2 |

|---|---|

Molekularformel |

C3H7NOS |

Molekulargewicht |

105.16 g/mol |

IUPAC-Name |

N-(2-methylsulfanylethylidene)hydroxylamine |

InChI |

InChI=1S/C3H7NOS/c1-6-3-2-4-5/h2,5H,3H2,1H3 |

InChI-Schlüssel |

AGVHWUQIIQHFCW-UHFFFAOYSA-N |

SMILES |

CSCC=NO |

Isomerische SMILES |

CSC/C=N/O |

Kanonische SMILES |

CSCC=NO |

Key on ui other cas no. |

10533-67-2 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.